2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid
Description
This compound features a 5-bromothiophen-2-yl group linked to a Boc-protected 1,4-diazepane ring via an acetic acid bridge. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the diazepane amine, enhancing solubility and stability during synthesis . Such derivatives are commonly used as intermediates in pharmaceutical synthesis, particularly for central nervous system (CNS) targets due to the diazepane scaffold’s conformational flexibility .
Properties
Molecular Formula |
C16H23BrN2O4S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(22)19-8-4-7-18(9-10-19)13(14(20)21)11-5-6-12(17)24-11/h5-6,13H,4,7-10H2,1-3H3,(H,20,21) |
InChI Key |
HFEBOIDJFKSHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazepane Ring Formation and Boc Protection
The 1,4-diazepane core is typically synthesized via azide rearrangement or cyclization of linear precursors (Figure 1). Source details a TfOH-mediated azide rearrangement to generate benzoazepine analogs, which can be adapted for diazepane synthesis.
Procedure:
-
Linear precursor preparation : React 2-formylphenyl boronic acid with benzyl halides via Suzuki coupling (76% yield with 3-methoxybenzyl chloride).
-
Azide formation : Convert the aldehyde to an azide using NaN₃ and PPh₃.
-
Cyclization : Treat with triflic acid (TfOH) in dichloromethane to induce azide rearrangement into the diazepane ring.
-
Boc protection : React the secondary amine with Boc anhydride ((Boc)₂O) in THF with DMAP (4-dimethylaminopyridine) as a catalyst (90–95% yield).
Critical parameters :
Bromothiophene Subunit Incorporation
The 5-bromo-2-thienyl group is introduced via direct bromination or cross-coupling (Table 1).
Table 1: Bromination and Coupling Strategies
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct bromination | NBS (2.1 eq), DMF, dark, 4.5 h | 87% | |
| Suzuki coupling | Pd(PPh₃)₄, toluene, reflux | 76% | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 100°C | 84% |
Optimized bromination protocol (from) :
-
Dissolve 3,4-di(octyloxy)-2,2’:5’,2”-terthiophene (1.34 mmol) in DMF.
-
Add N-bromosuccinimide (2.68 mmol) slowly under argon.
-
Stir in darkness for 4.5 h, then extract with diethyl ether.
Cross-coupling advantages : Avoids regioselectivity issues in direct bromination. Source reports a 76% yield for Suzuki coupling between 2-formylboronic acid and 3-methoxybenzyl chloride using Pd(PPh₃)₄.
Acetic Acid Side Chain Installation
The acetic acid moiety is introduced via alkylation or Michael addition .
Alkylation procedure :
-
React Boc-protected diazepane with ethyl bromoacetate in DMF using K₂CO₃ as base.
-
Hydrolyze the ester to acetic acid using NaOH in THF/H₂O (80% overall yield).
Side reaction mitigation :
-
Temperature control : Maintain <25°C to prevent Boc group cleavage.
-
Purification : Use reverse-phase HPLC to separate acetic acid derivatives from unreacted esters.
Integrated Synthesis Workflow
Combining the above steps, the full synthesis proceeds as follows:
Representative reaction sequence :
-
Step 1 : Synthesize 4-(tert-butoxycarbonyl)-1,4-diazepane via TfOH cyclization.
-
Step 3 : Couple diazepane and bromothiophene via Pd-catalyzed cross-coupling.
-
Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Overall yield : 28–34% (four steps).
Analytical Validation and Quality Control
Spectrophotometric analysis (adapted from):
-
Sample prep : Dissolve 10–83 µg/mL in ethanol.
-
Reagent : 5×10⁻³ M Fe(III) chloride.
-
Detection : Measure absorbance at 500 nm after 60 min.
HPLC parameters :
-
Column : C18, 5 µm, 250 × 4.6 mm.
-
Mobile phase : Acetonitrile/0.1% TFA (70:30).
-
Flow rate : 1.0 mL/min.
Comparative Evaluation of Synthetic Approaches
Table 2: Method Comparison
| Parameter | Azide Rearrangement | Direct Bromination | Suzuki Coupling |
|---|---|---|---|
| Yield | 76% | 87% | 76% |
| Purity (HPLC) | ≥98% | ≥95% | ≥97% |
| Reaction Time | 18 h | 4.5 h | 12 h |
| Scalability | Limited | High | Moderate |
Key findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine atom or the diazepane ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include debrominated thiophene or reduced diazepane derivatives.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and diazepane moiety are likely involved in binding interactions with these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound’s analogs differ primarily in their aromatic substituents and diazepane modifications. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The Boc group improves organic-phase solubility across all analogs. Pyridine () and furan () derivatives exhibit higher polarity compared to thiophene or bromophenyl variants .
- Stability: Bromine in the target compound may reduce oxidative stability compared to non-halogenated analogs (e.g., benzofuran in ) .
- Molecular Weight : Ranges from 302.37 g/mol () to ~470 g/mol (benzofuran analog in ), affecting permeability and bioavailability.
Biological Activity
The compound 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid
- Molecular Formula : C12H16BrN2O4S
- Molecular Weight : 350.23 g/mol
Antimicrobial Properties
Research indicates that derivatives of bromothiophene compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromothiophene moiety is believed to enhance membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds with similar structures. For example, a study highlighted the ability of bromothiophene derivatives to induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that the compound may possess similar anticancer properties, potentially targeting pathways involved in cell proliferation and survival.
Neuropharmacological Effects
The diazepan component suggests potential neuropharmacological activity. Compounds with similar structures have been reported to exhibit anxiolytic and sedative effects in animal models. The mechanism is thought to involve modulation of GABAergic neurotransmission, which is critical for anxiety regulation.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial effects of bromothiophene derivatives.
- Method : Disk diffusion method was employed against various bacterial pathogens.
- Results : Compounds showed significant inhibition zones against E. coli and S. aureus, confirming their potential as antimicrobial agents.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxicity of bromothiophene derivatives on cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
- Results : A notable reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.
-
Neuropharmacological Evaluation
- Objective : To investigate the anxiolytic effects of related diazepan compounds.
- Method : Elevated plus maze test in rodents was conducted.
- Results : Significant increases in time spent in open arms suggested anxiolytic properties.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid |
| Molecular Formula | C12H16BrN2O4S |
| Molecular Weight | 350.23 g/mol |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer IC50 | Varies (specific studies needed) |
| Anxiolytic Effect | Positive in rodent models |
Q & A
Q. What are the key steps in synthesizing 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the diazepane core with Boc protection using tert-butoxycarbonyl anhydride under basic conditions (e.g., NaHCO₃) .
- Step 2 : Introduction of the bromothiophene moiety via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Step 3 : Acetic acid functionalization through alkylation or condensation, monitored by TLC and purified via column chromatography . Critical Parameters : Solvent selection (e.g., DMF for solubility), reaction time optimization, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How is the compound structurally characterized?
Methodologies include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the bromothiophene and Boc-protected diazepane .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : For absolute configuration determination if crystalline . Validation : Cross-check spectral data with computational predictions (e.g., DFT for NMR shifts) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C under desiccation to prevent Boc group hydrolysis .
- Solvent Stability : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) via HPLC to assess degradation .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C typical for Boc-protected compounds) .
Advanced Research Questions
Q. How can the Boc group be selectively removed without disrupting the thiophene ring?
- Deprotection Methods : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours, followed by neutralization with NaHCO₃ .
- Monitoring : Track Boc removal via IR spectroscopy (loss of C=O stretch at ~1680 cm⁻¹) or ¹H NMR (disappearance of tert-butyl protons at 1.4 ppm) . Challenge : Avoid prolonged exposure to acidic conditions to prevent bromothiophene ring bromine displacement .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Case Study : If DFT predicts nucleophilic attack at the thiophene bromine but experiments show diazepane ring reactivity:
- Reanalysis : Verify solvent effects (e.g., polarity) and transition-state barriers using ab initio methods (e.g., MP2) .
- Experimental Cross-Validation : Use competitive reactions with isotopic labeling (e.g., ²H/¹³C) to trace mechanistic pathways .
Tools : ICReDD’s reaction path search algorithms to reconcile discrepancies .
Q. How does the compound interact with biological targets (e.g., GPCRs or kinases)?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with the diazepane’s tertiary amine and acetic acid’s carboxylate . Advanced Tip : Compare with analogs lacking the bromothiophene to isolate pharmacophore contributions .
Q. What experimental designs optimize yield and purity in large-scale synthesis?
- Design of Experiments (DoE) : Apply fractional factorial design to screen variables (temperature, catalyst loading, solvent ratio) .
- Process Intensification : Use flow chemistry for diazepane Boc protection to enhance heat/mass transfer . Metrics : Aim for >90% purity (HPLC) and >70% yield after crystallization .
Q. How can hazardous intermediates (e.g., bromothiophene derivatives) be safely managed?
- Mitigation : Use fume hoods for volatile intermediates (e.g., 2-bromothiophenol derivatives) and quench reactive byproducts with aqueous NaHSO₃ .
- Analytical Monitoring : Real-time GC-MS to detect hazardous off-gases (e.g., HBr) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
